

synthesis and discovery of Trinitroacetoneitrile

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Compound of Interest

Compound Name: *Trinitroacetoneitrile*

Cat. No.: *B13761577*

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An in-depth technical guide on the synthesis and discovery of **Trinitroacetoneitrile**, prepared for researchers, scientists, and drug development professionals.

Executive Summary

Trinitroacetoneitrile ($\text{C}(\text{NO}_2)_3\text{CN}$) is a highly energetic and reactive organic compound belonging to the class of polynitroaliphatic compounds. First synthesized in the mid-20th century, it is a colorless, crystalline solid with camphor-like properties, notable for its thermal instability and explosive nature. Its discovery was a significant advancement in the field of energetic materials, stemming from research into the nitration of organic compounds. This guide provides a comprehensive overview of the discovery, synthesis, and key properties of **trinitroacetoneitrile**, including detailed experimental protocols derived from foundational literature, tabulated physicochemical data, and workflow diagrams to illustrate the synthetic pathway.

Discovery and Historical Context

The discovery of **trinitroacetoneitrile** is rooted in the broader exploration of highly nitrated organic compounds following World War II. While a definitive first synthesis is not singularly documented, its preparation is often discussed in the context of the chemistry of tetranitromethane and other polynitroalkanes. Key contributions to the understanding and synthesis of related compounds were made by researchers exploring nitration reactions on small organic molecules. One of the earliest described methods for producing **trinitroacetoneitrile** involves the reaction of tetranitromethane with potassium cyanide. This

reaction provided a pathway to introduce a cyano group while retaining the trinitromethyl moiety, a common structural feature in many energetic materials.

Physicochemical and Thermochemical Properties

Trinitroacetoneitrile is characterized by its high density of nitro groups on a small carbon backbone, which imparts its energetic nature. The available quantitative data for this compound are summarized below for ease of reference and comparison.

Table 1: Physicochemical Properties of **Trinitroacetoneitrile**

Property	Value	Unit
Molecular Formula	C₂N₄O₆	
Molecular Weight	176.0446	g/mol
CAS Registry Number	630-72-8	
Appearance	Colorless, camphor-like crystalline solid	
Melting Point	41.5	°C
Boiling Point	152.6	°C at 760 mmHg
Density	1.886	g/cm ³

| Detonation Temperature | 220 | °C |

Table 2: Thermochemical Data for **Trinitroacetoneitrile**

Property	Value	Unit
Standard Enthalpy of Formation ($\Delta_f H^\circ$ solid)	174 ± 1	kJ/mol

| Standard Enthalpy of Combustion ($\Delta_c H^\circ$ solid) | -961 ± 1 | kJ/mol |

Data sourced from the NIST WebBook and other chemical databases.[\[1\]](#)[\[2\]](#)

Synthesis of Trinitroacetoneitrile

The primary synthesis of **trinitroacetoneitrile** is achieved through the reaction of tetranitromethane with a cyanide salt. The following protocol is a detailed methodology for this key experiment.

Experimental Protocol: Synthesis from Tetranitromethane and Potassium Cyanide

This protocol describes the preparation of **trinitroacetoneitrile** via the reaction of tetranitromethane with potassium cyanide in an aqueous solution.

Materials and Equipment:

- Tetranitromethane ($\text{C}(\text{NO}_2)_4$)
- Potassium cyanide (KCN)
- Distilled water
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)
- Three-necked round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice-water bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** A solution of potassium cyanide (0.1 mol) in 100 mL of distilled water is prepared in a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- **Cooling:** The flask is placed in an ice-water bath, and the solution is cooled to 0-5 °C with continuous stirring.
- **Addition of Tetranitromethane:** Tetranitromethane (0.1 mol) is added dropwise to the cold, stirred potassium cyanide solution over a period of approximately 30 minutes. The temperature of the reaction mixture must be maintained below 10 °C throughout the addition.
- **Reaction:** After the addition is complete, the mixture is stirred for an additional 2 hours while maintaining the temperature at 0-5 °C. The solution will typically turn a yellowish color.
- **Extraction:** The reaction mixture is transferred to a separatory funnel, and the product is extracted with three 50 mL portions of diethyl ether.
- **Washing and Drying:** The combined ether extracts are washed with two 50 mL portions of cold distilled water and then dried over anhydrous magnesium sulfate.
- **Isolation of Product:** The drying agent is removed by filtration, and the diethyl ether is removed from the filtrate using a rotary evaporator under reduced pressure. The temperature of the water bath should be kept low to avoid decomposition of the product.
- **Purification:** The resulting crude **trinitroacetoneitrile** can be purified by recrystallization from a suitable solvent, such as a mixture of ether and petroleum ether, to yield colorless crystals.

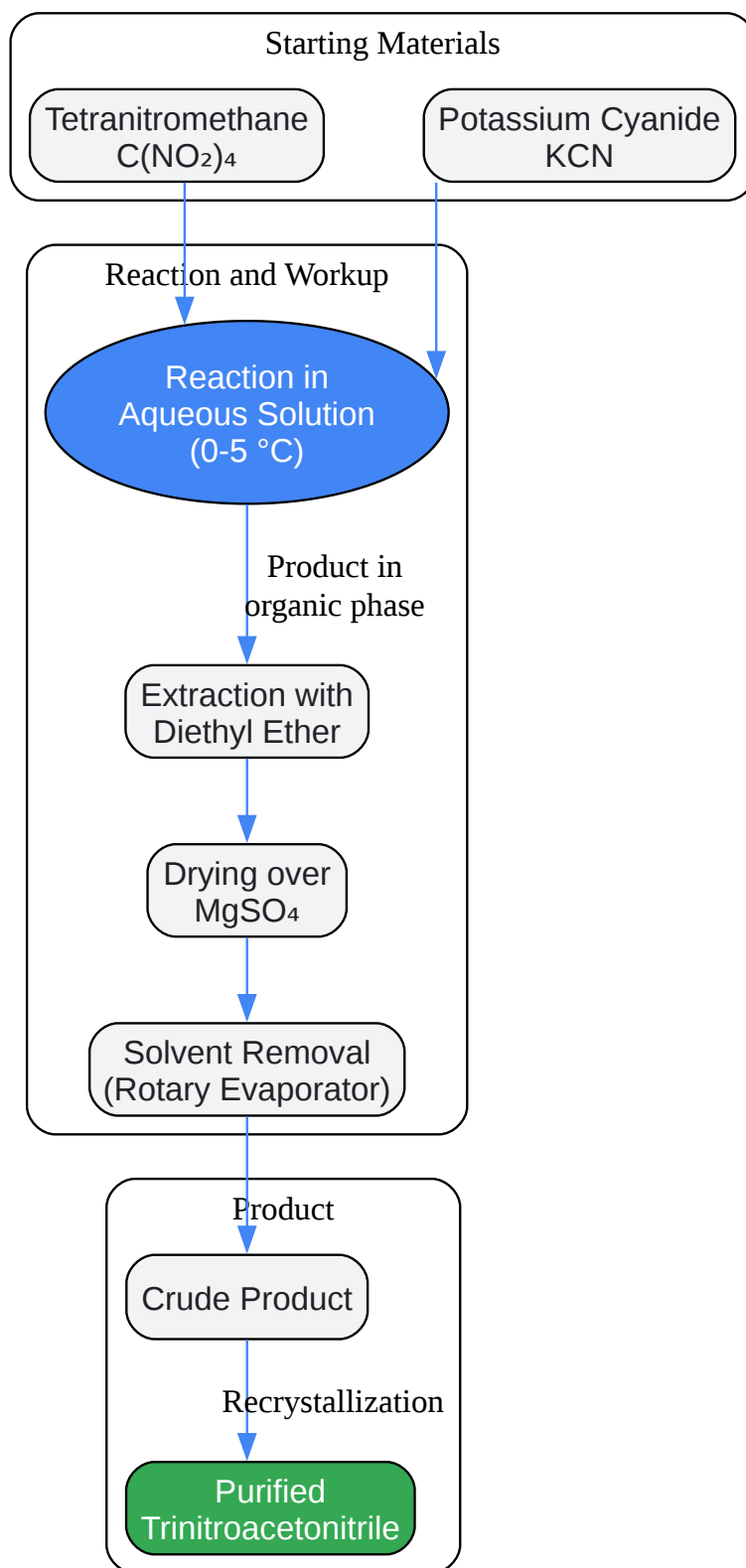
Safety Precautions:

- **Trinitroacetoneitrile** is a powerful explosive and should be handled with extreme caution in small quantities and behind appropriate safety shields.
- Tetranitromethane is highly toxic and a strong oxidizing agent.

- Potassium cyanide is extremely toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
- The reaction of cyanide salts with any acidic medium will produce highly toxic hydrogen cyanide gas. Ensure the reaction and workup conditions remain basic or neutral.

Logical and Experimental Workflow Visualization

The synthesis of **trinitroacetonitrile** can be visualized as a straightforward workflow from starting materials to the final, purified product.



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Caption: Workflow for the synthesis of **trinitroacetone nitrile**.

Reactivity and Applications

Trinitroacetonitrile is a highly reactive molecule due to the strong electron-withdrawing nature of the three nitro groups and the cyano group. This makes the central carbon atom highly electrophilic.

- **Hydrolysis:** It is susceptible to hydrolysis, which can lead to the formation of trinitromethane (nitroform) and formate.
- **Nucleophilic Addition:** The nitrile group can undergo nucleophilic addition reactions.
- **Energetic Material:** Its primary interest lies in its potential as an energetic material, either as a standalone explosive or as a precursor for the synthesis of other high-energy compounds. The high nitrogen and oxygen content contributes to a high energy density and a favorable oxygen balance.

Due to its instability and sensitivity, its practical applications as a standalone energetic material are limited. However, it remains a compound of significant interest for research into the fundamental properties of energetic materials and for the synthesis of more complex, potentially more stable, high-energy-density molecules. Its study is generally confined to specialized research laboratories with the appropriate facilities to handle such hazardous materials safely.

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